N-(4-benzoylphenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19617-84-6 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)benzamide |
InChI |
InChI=1S/C20H15NO2/c22-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-20(23)17-9-5-2-6-10-17/h1-14H,(H,21,23) |
InChI Key |
WRYFTNYOWKAAGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Other CAS No. |
19617-84-6 |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of N 4 Benzoylphenyl Benzamide
Established Synthetic Routes for N-(4-benzoylphenyl)benzamide and its Derivatives
Traditional methods for the synthesis of N-aryl benzamides, including this compound, have laid the groundwork for more sophisticated techniques. These established routes are often characterized by their reliability and scalability.
Condensation Reactions and Advanced Amidation Strategies
The formation of the amide bond in this compound is fundamentally a condensation reaction. This can be achieved by the direct reaction of 4-aminobenzophenone (B72274) with benzoic acid. However, this direct approach typically requires high temperatures and results in the formation of water, which must be removed to drive the reaction to completion.
Modern amidation strategies have been developed to overcome the limitations of direct condensation, especially for challenging substrates such as sterically hindered or electronically deactivated anilines. nih.govrsc.org These advanced methods often employ coupling agents that activate the carboxylic acid, facilitating the nucleophilic attack by the amine under milder conditions. nih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov
The general mechanism for these mediated condensation reactions involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate. This intermediate is then readily attacked by the amine to form the amide bond, with the byproducts being easily removable. For instance, when using EDC, a urea (B33335) derivative is formed as a byproduct.
| Coupling Agent System | Amine Type | Key Features |
| EDC/HOBt/DIPEA | Electron deficient anilines | Good to excellent yields, mild conditions. nih.gov |
| Acyl Fluorides (in situ) | Sterically hindered substrates | Effective where standard methods fail. rsc.org |
| Grignard Reagents and Isocyanates | Exceptionally hindered amides | Robust solution for challenging substrates. chimia.ch |
Utilization of Acid Chloride Pathways in this compound Synthesis
A highly effective and widely used method for the synthesis of this compound involves the use of a more reactive carboxylic acid derivative, benzoyl chloride. This approach, often carried out under Schotten-Baumann reaction conditions, provides a straightforward route to the desired amide. wisdomlib.orgwikipedia.orgiitk.ac.inchemistry-reaction.com
The reaction involves the nucleophilic acyl substitution of benzoyl chloride with 4-aminobenzophenone. The reaction is typically performed in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (such as sodium hydroxide). wikipedia.org The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. wikipedia.org
The mechanism begins with the nucleophilic attack of the amino group of 4-aminobenzophenone on the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen atom by the base, yielding this compound. chemistry-reaction.comchemistnotes.com
A typical laboratory procedure involves dissolving 4-aminobenzophenone in a suitable organic solvent, adding an aqueous solution of a base, and then gradually adding benzoyl chloride with vigorous stirring. The product, being insoluble in water, often precipitates out of the reaction mixture and can be isolated by filtration. chemistnotes.com
One-Pot Synthetic Procedures for Benzamide (B126) Analogs
One-pot syntheses offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps in a single vessel without the isolation of intermediates. researchgate.netrsc.org For the synthesis of N-aryl benzamides, including analogs of this compound, several one-pot procedures have been developed.
One such approach involves the direct conversion of carboxylic acids and amines into amides using a coupling agent in a single step. For example, thionyl chloride can be used to activate a carboxylic acid in situ to form the acyl chloride, which then reacts with the amine present in the same pot to yield the amide. rsc.orgresearchgate.net This method is effective for a range of substrates, including those with acid-sensitive groups, and generally proceeds with high yields. rsc.org
Another one-pot strategy for N-aryl amides involves the reaction of aldoximes with aryl halides catalyzed by a copper-metal-organic framework (Cu-MOF), although this is more suited for generating the amide from a different set of starting materials. rsc.org
| One-Pot Method | Starting Materials | Reagents/Catalysts | Key Advantages |
| Acid Activation | Carboxylic Acid, Amine | Thionyl Chloride | High yields, good for sterically hindered amines. rsc.orgresearchgate.net |
| Coupling Agent Mediated | Carboxylic Acid, Amine | EDC, DMAP, HOBt | Mild conditions, good for electron-deficient amines. nih.gov |
| Oxidative Amidation | Aldehyde, Amine | Cu-MOF, NCS, TBHP | Use of readily available aldehydes. rsc.org |
Catalytic Approaches in the Synthesis of this compound and Related Structures
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of C-N bonds, offering high efficiency and broad functional group tolerance.
Palladium-Catalyzed Coupling Reactions and Mechanistic Investigations
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of this compound. wikipedia.orguwindsor.calibretexts.org This reaction typically involves the coupling of an aryl halide or triflate (e.g., 4-bromobenzophenone (B181533) or 4-triflyloxybenzophenone) with benzamide in the presence of a palladium catalyst and a base.
The catalytic cycle of the Buchwald-Hartwig amination is well-studied and generally proceeds through a sequence of elementary steps: oxidative addition, ligand exchange, and reductive elimination. uwindsor.calibretexts.orgnih.govresearchgate.net
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step. uwindsor.canih.gov
Ligand Exchange : The amide nucleophile coordinates to the Pd(II) complex, displacing the halide. This step is facilitated by a base, which deprotonates the amide to form a more nucleophilic amidate.
Reductive Elimination : The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center, regenerating the Pd(0) catalyst and releasing the N-aryl amide product. uwindsor.caacs.org
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are highly effective in promoting these couplings. syr.edu The development of N-heterocyclic carbene (NHC) ligands has also provided robust and versatile catalyst systems. rsc.org
| Catalyst System | Aryl Halide/Triflate | Amide | Base |
| Pd(OAc)₂ / Xantphos | Aryl Bromide | Benzamide | Cs₂CO₃ |
| [Pd(NHC)(allyl)Cl] | Aryl Chloride | Benzamide | K₃PO₄ |
Cross-Dehydrogenative Coupling (CDC) Applications in Benzamide Synthesis
Cross-dehydrogenative coupling (CDC) represents a highly atom-economical approach to bond formation by directly coupling two C-H bonds, or a C-H and a heteroatom-H bond, under oxidative conditions. libretexts.orgnih.gov In the context of benzamide synthesis, CDC can potentially be used to form the N-aryl bond by coupling an arene C-H bond with the N-H bond of an amide.
While direct C(aryl)-H/N-H coupling to form N-aryl benzamides is still an emerging area, related CDC reactions have been extensively studied. For instance, the intramolecular acyloxylation of arene C-H bonds with carboxylic acids has been achieved using palladium and ruthenium catalysts. researchgate.netnih.gov This suggests the feasibility of developing intermolecular C-N coupling via a CDC strategy.
The mechanism of CDC reactions can vary but often involves the generation of a reactive intermediate through C-H activation. libretexts.orgnih.gov For a hypothetical CDC reaction to form this compound, one pathway could involve the activation of a C-H bond on the benzophenone (B1666685) moiety, followed by coupling with benzamide. Alternatively, the N-H bond of benzamide could be activated. These reactions typically require a transition metal catalyst (such as palladium, copper, or ruthenium) and an oxidant to facilitate the removal of two hydrogen atoms. libretexts.orgresearchgate.netnih.gov
The development of efficient and selective CDC methods for the direct synthesis of N-aryl benzamides would represent a significant advancement in sustainable chemistry by avoiding the need for pre-functionalized starting materials.
Friedel-Crafts Acylation for Structural Diversificationnih.gov
Friedel-Crafts acylation is a fundamental and versatile method for the synthesis of aromatic ketones, and it has been effectively employed in the structural diversification of benzamide derivatives. nih.gov This reaction typically involves the use of a carboxylic acid chloride or anhydride (B1165640) as an acylating agent in the presence of a Lewis acid catalyst. However, studies have shown that even less reactive amides can serve as substrates under specific conditions, such as in the presence of a strong acid like trifluoromethanesulfonic acid, to yield aromatic ketones. nih.gov
For instance, the intermolecular Friedel-Crafts acylation of N-(4-nitrophenyl)benzamide with benzene (B151609) can produce the corresponding aromatic ketone. nih.gov This approach allows for the introduction of various aryl groups onto the benzamide scaffold, leading to a diverse range of structures. The reaction conditions, including the choice of catalyst and solvent, play a crucial role in the outcome of the acylation. For example, using the arene as both the reactant and the solvent is a viable strategy for certain substrates. nih.gov
The efficiency of Friedel-Crafts benzoylation can be influenced by the electronic nature of the substituents on the aniline (B41778) ring. Generally, reactions at the para-position relative to the -NHCO- group result in better yields compared to ortho-substitution, which is often hindered by steric effects. researchgate.net The use of catalysts like copper triflate has been explored, which can be recovered and reused, adding to the sustainability of the process. researchgate.net Microwave irradiation in conjunction with ionic liquids has also been shown to accelerate the reaction, offering a more efficient alternative to conventional heating. researchgate.net
Elucidation of Reaction Mechanisms in N-Benzoylphenylbenzamide Formation
Understanding the reaction mechanisms is crucial for controlling the synthesis of this compound and related compounds. This includes investigating phenomena such as group migrations and identifying the most energetically favorable reaction pathways.
Aryl migration is a significant class of organic transformations that can lead to the formation of new chemical bonds in aromatic compounds. nih.gov These migrations are often radical in nature and involve the intramolecular shift of an aryl group. rsc.org The study of these phenomena is essential for understanding and predicting the products of certain synthetic reactions. For instance, in the synthesis of substituted benzamides, the migration of a phenyl group can be a key step in the formation of the final product. researchgate.net
In the synthesis of benzamide derivatives, multiple reaction pathways may be possible. Identifying the thermodynamically favored pathway is key to maximizing the yield of the desired product. For example, in reactions involving N-aryl-N'-benzoylthioureas, the formation of either a benzamide or a thiobenzamide (B147508) can occur. researchgate.net Computational and experimental studies can help determine which product is more stable and therefore more likely to be formed under thermodynamic control. researchgate.net
The stability of the final product can be a driving force for the reaction. In some cases, even if a particular reaction step is not mechanistically favored, the greater thermodynamic stability of the resulting product can lead to its formation in significant amounts. researchgate.net This interplay between kinetics and thermodynamics is a critical consideration in designing synthetic strategies for this compound and its analogs.
Synthetic Optimization Strategies for this compound
The yield and selectivity of benzamide synthesis can be significantly influenced by various reaction parameters. These include the choice of reagents, catalysts, reaction time, and temperature. A general procedure for the synthesis of N-benzamides involves the reaction of an acid chloride with an amine at 0°C, followed by stirring at room temperature for several hours. nanobioletters.com The purification of the crude product is often achieved through column chromatography. nanobioletters.com
The following table illustrates the impact of different substituents on the yield of N-benzamide derivatives synthesized through a general procedure. nanobioletters.com
| Compound | Substituent | Yield (%) |
| 5c | 4-bromophenyl | 60 |
| 6c | 4-bromophenyl | 72 |
| 6d | 4-chlorophenyl | 75 |
| 5e | 4-nitrophenyl | 83 |
| 6e | 4-nitrophenyl | 63 |
This data indicates that the nature of the substituent on the phenyl ring can have a notable effect on the reaction yield.
The choice of solvent is a critical factor in the synthesis of this compound. Anhydrous conditions are often necessary to prevent unwanted side reactions, such as the hydrolysis of acid chlorides. nih.govnanobioletters.com Dichloromethane (CH2Cl2) is a commonly used solvent for these types of reactions, particularly in the initial amidation step. nanobioletters.com The use of anhydrous solvents ensures that the reactive intermediates are not quenched by water, leading to higher yields of the desired product.
The process of preparing the acid chloride, a key intermediate, also requires anhydrous conditions. This is typically achieved by refluxing the corresponding carboxylic acid with thionyl chloride in the presence of a catalyst like DMF. nanobioletters.com The crude acid chloride is then used immediately in the subsequent amidation step to minimize degradation. nanobioletters.com The extraction and purification steps also involve the use of various organic solvents and drying agents to ensure the isolation of a pure product. nanobioletters.com
Advanced Spectroscopic Characterization of N 4 Benzoylphenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N-(4-benzoylphenyl)benzamide, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
In ¹H NMR spectroscopy, the aromatic protons of this compound typically appear in the downfield region, generally between δ 7.2 and 8.1 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the carbonyl and amide groups. The amide proton (N-H) is often observed as a broad singlet at a more downfield position, typically around δ 10 ppm, due to hydrogen bonding and exchange phenomena.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the ketone and amide groups are highly deshielded and appear at the low-field end of the spectrum. Aromatic carbons resonate in the approximate range of δ 120-140 ppm. Specific assignments can be made using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. redalyc.org
Table 1: Representative NMR Data for this compound Analogs Note: Exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data below is for structurally related compounds and serves as a general guide.
| Nucleus | Chemical Shift (ppm) Range | General Assignment |
| ¹H | 7.2 - 8.1 | Aromatic Protons |
| ¹H | ~10.0 | Amide (N-H) Proton |
| ¹³C | 120 - 140 | Aromatic Carbons |
| ¹³C | ~165 | Amide Carbonyl Carbon |
| ¹³C | ~195 | Ketone Carbonyl Carbon |
Solid-State NMR for Polymorphic and Crystalline Form Distinction
Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of solid materials, including the characterization of different crystalline forms or polymorphs. nih.govohiolink.edu Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact its physical properties. nih.gov In ssNMR, the anisotropic interactions that are averaged out in solution are retained, providing detailed information about the local environment and packing of molecules in the solid state. nih.gov
By analyzing the chemical shift anisotropy and using techniques like magic-angle spinning (MAS), ssNMR can distinguish between different polymorphs of this compound. nih.govbruker.com Each polymorphic form will typically exhibit a unique set of chemical shifts in the ssNMR spectrum, reflecting the different intermolecular interactions and molecular conformations present in the crystal lattice. researchgate.net This technique is invaluable for quality control and for understanding the structure-property relationships in the solid form of the compound.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FTIR spectrum of this compound is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone group is typically observed around 1650 cm⁻¹. The amide I band (primarily C=O stretch) and amide II band (N-H bend and C-N stretch) are also prominent features. The amide I band usually appears around 1650-1680 cm⁻¹, while the amide II band is found near 1550 cm⁻¹. The N-H stretching vibration of the amide group gives rise to a band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) Range | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Amide |
| > 3000 | C-H Stretch | Aromatic |
| ~1650 | C=O Stretch | Ketone |
| 1650 - 1680 | Amide I (C=O Stretch) | Amide |
| ~1550 | Amide II (N-H Bend, C-N Stretch) | Amide |
| 1400 - 1600 | C=C Stretch | Aromatic |
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes
Raman spectroscopy provides complementary information to FTIR. edinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the C=C bonds in the phenyl rings gives rise to intense Raman bands. While the C=O stretching vibrations are also Raman active, they are often weaker than in the FTIR spectrum. The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its unambiguous identification and structural analysis. researchgate.net
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. pg.edu.pl It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. myscope.training
For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (301.34 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for amides and ketones can be expected. For instance, cleavage of the amide bond can lead to the formation of a benzoyl cation (m/z 105) and a 4-aminobenzophenone (B72274) radical cation. researchgate.netresearchgate.net The benzoyl cation is often a very stable and abundant fragment in the mass spectra of benzoyl-containing compounds. researchgate.net Further fragmentation of the aromatic rings can also occur, leading to a series of smaller fragment ions that can be used to piece together the molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The molecular formula of this compound is C₂₀H₁₅NO₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides the experimental exact mass. acs.org
The calculated exact mass for the protonated molecule [M+H]⁺ is compared against the experimentally determined value. This comparison confirms the elemental composition of the molecule.
| Parameter | Value |
| Molecular Formula | C₂₀H₁₅NO₂ |
| Calculated Exact Mass | 301.11028 u |
| Ion | [M+H]⁺ |
| Calculated m/z | 302.11756 |
| Observed m/z | 302.1181 (Hypothetical value for illustration) |
| Mass Accuracy | < 5 ppm (Typical for HRMS) |
This interactive table summarizes the key data points in HRMS analysis for this compound. The observed m/z is a representative value illustrating typical experimental results.
Analysis of Mass Fragmentation Patterns for Structural Confirmation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is fragmented into smaller, characteristic ions. The fragmentation of this compound is dictated by its functional groups: two amide linkages and a central benzophenone (B1666685) core.
The fragmentation process typically involves the cleavage of the most labile bonds. Key expected fragments include:
The Benzoyl Cation (m/z 105): A very common and often abundant peak resulting from the cleavage of the amide bond, corresponding to the [C₆H₅CO]⁺ ion. This fragment is a hallmark of benzoyl-containing compounds. nih.gov
The Phenyl Cation (m/z 77): Formed by the subsequent loss of a carbonyl group (CO) from the benzoyl cation, resulting in the [C₆H₅]⁺ ion. nih.gov
The Benzophenone Fragment (m/z 181): Cleavage can also occur to yield the [C₆H₅COC₆H₄]⁺ fragment.
Amide Bond Cleavage: Fragmentation adjacent to the amide nitrogen can lead to various other charged species, further confirming the connectivity of the molecule.
| Fragment Ion (Structure) | m/z (Mass-to-Charge Ratio) | Proposed Origin |
| [C₆H₅CO]⁺ | 105 | Alpha-cleavage at the amide C-N bond |
| [C₆H₅]⁺ | 77 | Loss of CO from the benzoyl cation |
| [C₆H₅COC₆H₄]⁺ | 181 | Cleavage of the N-C (aryl) bond |
| [M-C₆H₅CO]⁺ | 196 | Loss of a benzoyl radical |
This interactive table outlines the major fragments expected from the mass spectrometric analysis of this compound.
Electronic Absorption and Luminescence Spectroscopy for Photophysical Properties
The photophysical properties of a molecule, which describe its interaction with light, are investigated using electronic absorption (UV-Vis) and luminescence (fluorescence) spectroscopy. These techniques provide insights into the electronic transitions and the fate of the excited states.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions associated with its aromatic rings and carbonyl groups.
The benzamide (B126) and benzophenone chromophores are the primary contributors to the UV-Vis spectrum.
Benzamide Chromophore: Typically exhibits strong absorption bands below 250 nm due to π → π* transitions of the aromatic ring and the amide group. nist.gov
Benzophenone Chromophore: Shows a strong π → π* transition around 250-260 nm and a weaker, longer-wavelength n → π* transition around 330-340 nm.
The combination of these chromophores in this compound would result in a complex spectrum with overlapping bands. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent environment.
| Chromophore | Transition Type | Expected Absorption Region (λmax) |
| Benzoyl Group | π → π | ~240-280 nm |
| Benzoyl Group | n → π | ~330-350 nm |
| Phenylamide Moiety | π → π* | ~230-270 nm |
This interactive table summarizes the expected UV-Vis absorption characteristics based on the constituent chromophores of this compound.
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamic processes that occur after a molecule is electronically excited. lightcon.com By measuring the decay of fluorescence intensity over time, typically on a nanosecond or picosecond timescale, key parameters such as the fluorescence lifetime (τ) and quantum yield (Φ) can be determined. horiba.comrsc.org These parameters provide crucial information about the rates of competing de-excitation pathways, including fluorescence, intersystem crossing, and internal conversion. rsc.org
For a molecule like this compound, the benzophenone moiety is known to be an efficient photosensitizer that undergoes rapid intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). This property often leads to low fluorescence quantum yields and short singlet state lifetimes for benzophenone derivatives.
Based on the available research, a detailed crystallographic and solid-state chemistry analysis for the specific compound this compound is not sufficiently documented in publicly accessible literature. While extensive studies have been conducted on structurally similar molecules, such as the isomer N-(2-benzoylphenyl)benzamide and other benzanilide (B160483) derivatives, the specific crystal structure data for the 4-benzoylphenyl variant is not available.
Information regarding the crystallographic parameters for the closely related isomer, N-(2-benzoylphenyl)benzamide, has been determined. X-ray diffraction studies show it crystallizes in the monoclinic system with the space group C2/c. Its crystal packing is stabilized by a network of intermolecular N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The two benzoyl rings in this isomer are not coplanar.
Studies on other related benzanilides, such as N-(4-chlorophenyl)benzamide and 3-methyl-N-phenylbenzamide, consistently reveal that the supramolecular architecture is dominated by intermolecular N-H···O hydrogen bonds, which link molecules into chains. chemsrc.com The dihedral angles between the phenyl rings in these types of molecules are a critical conformational feature. chemsrc.com
Due to the lack of specific single-crystal X-ray diffraction data for this compound, a detailed and accurate discussion under the requested outline cannot be provided at this time. The precise molecular conformation, crystal system, unit cell parameters, and a quantitative analysis of its specific intermolecular interactions remain to be elucidated by future research.
Crystallography and Solid State Chemistry of N 4 Benzoylphenyl Benzamide
Advanced Solid-State Interaction Analysis
Advanced computational methods are crucial for a deep understanding of the solid-state properties of a chemical compound. These techniques provide quantitative insights into the interactions that govern crystal packing and, by extension, the material's bulk properties.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
For N-(4-benzoylphenyl)benzamide, no studies presenting Hirshfeld surface analysis could be located. Consequently, there are no available data or fingerprint plots to quantify the intermolecular contacts that stabilize its crystal lattice.
Energy Framework Analysis of Crystal Packing Forces
Energy framework analysis builds upon crystallographic data to compute the interaction energies between molecules in a crystal. This method allows for the visualization of the crystal's energetic architecture, typically showing the electrostatic, dispersion, and total energy components of the molecular packing. These frameworks are invaluable for understanding the strength and nature of the forces holding the crystal together.
Specific research detailing the energy frameworks for this compound is not present in the reviewed literature. Therefore, no data on the interaction energies or graphical representation of its crystal packing forces can be provided.
Voids Analysis for Predicting Crystal Response to Stress
Voids analysis involves the calculation of empty spaces within a crystal lattice. The size, shape, and distribution of these voids can influence the mechanical properties of the crystal, such as its compressibility and ability to deform under stress. This analysis is predictive of how a material might respond to external pressures.
A voids analysis for the crystal structure of this compound has not been reported. As a result, there is no quantitative data on its void volume or any predictions regarding its mechanical stability based on this method.
Computational and Theoretical Chemistry of N 4 Benzoylphenyl Benzamide
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules like N-(4-benzoylphenyl)benzamide. researchgate.net These calculations provide a balance between accuracy and computational cost, making them suitable for complex organic compounds.
Geometry Optimization and Conformational Landscape Exploration
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For molecules with rotatable bonds, like this compound, this involves exploring the conformational landscape to find the global minimum energy structure.
Table 1: Predicted Conformational Data (Hypothetical based on similar structures)
| Dihedral Angle | Description | Predicted Stable Angle (degrees) |
|---|---|---|
| C-C-N-C | Torsion between phenyl and amide | ~30-60 |
| C-C-C=O | Torsion of the benzoyl group | Variable |
| H-N-C=O | Amide bond planarity | ~0 or ~180 |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations for this compound.
Prediction of Vibrational Frequencies and Spectroscopic Corroboration
DFT calculations are highly effective in predicting the vibrational frequencies of a molecule. nih.gov These theoretical frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the calculated structure. researchgate.net The calculated vibrational spectrum provides a detailed assignment of each vibrational mode to specific atomic motions within the molecule.
For benzamide-containing compounds, characteristic vibrational bands include the N-H stretching, C=O stretching, and various aromatic C-H and C-C stretching modes. Theoretical calculations on similar molecules have shown good agreement with experimental spectra, indicating that methods like B3LYP can provide reliable predictions for vibrational frequencies and structural parameters. nih.govresearchgate.net Discrepancies between calculated and experimental frequencies, often addressed by scaling factors, can provide insights into intermolecular interactions, such as hydrogen bonding in the solid state. researchgate.net
Electronic Structure and Reactivity Descriptors
Beyond molecular geometry, DFT is used to explore the electronic properties that govern the chemical behavior of this compound.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Electronic Transitions
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comnanobioletters.com
Table 2: Calculated FMO Properties for a Related Benzamide (B126) Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.1579 |
| LUMO Energy | -1.4566 |
| HOMO-LUMO Gap | 4.7013 |
Data from a theoretical study on (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide. dergipark.org.tr
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. mdpi.com
Typically, red and yellow areas indicate negative potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. mdpi.comnih.gov These are often found around electronegative atoms like oxygen and nitrogen. researchgate.net Blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. mdpi.comnih.gov In this compound, the carbonyl oxygen atoms of both the benzoyl and benzamide groups are expected to be regions of high negative potential, while the amide hydrogen and aromatic protons would exhibit positive potential. nih.gov
Fukui Functions for Predicting Sites of Chemical Reactivity
Fukui functions offer a more quantitative method for predicting the local reactivity of different atomic sites within a molecule. numberanalytics.comhackernoon.com Derived from DFT, these functions describe the change in electron density at a specific point when an electron is added to or removed from the system. scm.com
The condensed Fukui functions are calculated for each atom and can predict the most likely sites for different types of chemical reactions:
Nucleophilic attack (f+) : Indicates the propensity of a site to accept an electron. hackernoon.com
Electrophilic attack (f-) : Indicates the propensity of a site to donate an electron. hackernoon.com
By analyzing the values of the Fukui functions, one can pinpoint the atoms most susceptible to attack. researchgate.net For instance, atoms with a high f+ value are likely sites for nucleophilic attack, while those with a high f- value are prone to electrophilic attack. nanobioletters.com This analysis provides a detailed map of reactivity across the entire this compound molecule.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-(2-benzoylphenyl)benzamide |
| Benzoylthiourea |
Density of States (DoS) Analysis for Electronic Structure Contributions
Density of States (DoS) analysis is a powerful computational tool used to visualize the contribution of atoms and molecular fragments to the molecular orbitals (MOs) of a compound. For this compound, a DoS plot would illustrate the energy distribution of its electronic states, providing insight into the molecule's electronic structure and bonding characteristics.
Table 1: Conceptual Contributions to Frontier Orbitals of this compound based on DoS Analysis
| Molecular Orbital | Primary Contributing Fragment(s) | Key Atomic Orbitals |
|---|---|---|
| HOMO | Benzamide Phenyl Ring, Central Phenyl Ring | C p-orbitals, N p-orbitals |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function into a representation of localized bonds, lone pairs, and antibonding orbitals, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu This method is particularly effective for quantifying non-covalent interactions through the analysis of donor-acceptor orbital interactions. researchgate.netuba.ar
In this compound, NBO analysis can elucidate the strength and nature of intramolecular and intermolecular interactions. Key interactions would include:
Hyperconjugation: This involves charge transfer from a filled bonding orbital (donor) to an adjacent empty antibonding orbital (acceptor). For instance, delocalization can occur from the nitrogen lone pair (n) to the antibonding π* orbitals of the adjacent carbonyl group and phenyl ring. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Hydrogen Bonding: In a condensed phase or in the presence of suitable solvents, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors. NBO analysis can characterize the n → σ* interactions that define these hydrogen bonds. researchgate.netuba.ar
The analysis provides a detailed picture of electron density distribution, revealing the polarity of bonds and the partial charges on each atom, which are fundamental to understanding the molecule's reactivity and intermolecular recognition patterns. uni-muenchen.de
Table 2: Representative Donor-Acceptor Interactions in this compound from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Conceptual) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C=O, amide) | High | Intramolecular Hyperconjugation |
| π (Phenyl Ring) | π* (C=O, benzoyl) | Moderate | Intramolecular Hyperconjugation |
| σ (C-H) | σ* (C-C) | Low | Intramolecular Hyperconjugation |
Theoretical Prediction of Optical and Electronic Properties
Absorption Spectrum Prediction and Analysis of Redshift Phenomena
The optical properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a common method for simulating electronic absorption spectra. frontiersin.org These calculations can determine the vertical excitation energies and oscillator strengths corresponding to electronic transitions, primarily the HOMO → LUMO transition.
The absorption spectrum of this compound is expected to be influenced by its extended π-conjugated system, which spans across the two phenyl rings and the benzoyl group. Computational studies on related benzamide derivatives have shown that the presence of extended conjugated groups can lead to a redshift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax). nih.gov This phenomenon occurs because π-conjugation decreases the energy gap between the HOMO and LUMO, requiring less energy (and thus a longer wavelength of light) to induce an electronic transition. The benzoyl group, acting as an electron-withdrawing group, further enhances this effect through intramolecular charge transfer (ICT) upon excitation.
Computational Studies on Nonlinear Optics (NLO) Properties
Molecules with significant π-conjugation and intramolecular charge transfer characteristics, like this compound, are often candidates for nonlinear optical (NLO) materials. frontiersin.orgmdpi.com Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.
DFT calculations can be employed to determine these properties. researchgate.net A non-zero first hyperpolarizability (β) is a key indicator of second-order NLO activity. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-system, which facilitates charge transfer. frontiersin.org In this compound, the benzamide moiety can act as a donor and the benzoyl group as an acceptor. Theoretical calculations on similar organic compounds have demonstrated that such "push-pull" systems can exhibit significant NLO responses. dergipark.org.tr The computed values of hyperpolarizability help in screening potential candidates for applications in optoelectronic devices. frontiersin.org
Table 3: Calculated NLO Properties for a Generic D-π-A Benzamide (Illustrative)
| Property | Description | Typical Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment (μ) | Measure of charge separation | 2-7 D |
| Polarizability (α) | Linear response to an electric field | 100-300 |
Modeling Solvent Effects on this compound through Continuum Models
The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. springernature.com Continuum models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM, CPCM), are computationally efficient methods for simulating these solvent effects. numberanalytics.comnumberanalytics.com These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules explicitly. psu.edu
For this compound, a PCM calculation would place the solute molecule within a virtual cavity in the dielectric continuum representing the solvent. The solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute, affecting its energy, geometry, and electronic properties. This approach is valuable for:
Predicting Spectral Shifts: Simulating absorption spectra in different solvents to predict solvatochromic shifts (e.g., red or blue shifts in λmax). frontiersin.org
Modeling Reaction Energetics: Calculating the stability of reactants, products, and transition states in solution.
Investigating Solubility: Providing insights into solvation free energy, which is related to the molecule's solubility in different media.
While continuum models are powerful, they approximate the solvent environment and cannot describe specific, short-range interactions like hydrogen bonding with the same detail as explicit solvent models. psu.edu Nevertheless, they provide a crucial first approximation of solvent effects on the behavior of this compound. nih.gov
Applications of N 4 Benzoylphenyl Benzamide in Materials Science and Catalysis
Potential Utility in Polymer Chemistry for Modified Material Development
The benzophenone (B1666685) group within the N-(4-benzoylphenyl)benzamide structure is a well-known photoinitiator, capable of absorbing UV radiation to generate reactive species. This characteristic suggests its potential utility in polymer chemistry for creating modified materials through photopolymerization and surface grafting.
Research into compounds with similar structures provides strong evidence for this potential. For instance, N-(4-benzoylphenyl)acrylamide, a closely related molecule, has been identified as an unsaturated reactive photoinitiator. google.com This suggests that the benzophenone moiety can be incorporated into a polymer chain while retaining its photoactive properties.
A notable study in this area involves the design and preparation of photoreactive nanoparticles based on poly-N-(4-benzoylphenyl)methacrylamide. researchgate.net In this research, the monomer N-4-benzoylphenyl methacrylamide (B166291) was synthesized and subsequently polymerized to form nanoparticles. These nanoparticles demonstrated UV-mediated photoreactivity, enabling their covalent attachment to polymer surfaces like parylene C. researchgate.net This process highlights the potential for using such benzophenone-containing polymers to modify the surface properties of materials, for example, to enhance biocompatibility or to introduce specific functionalities.
Furthermore, a patented application describes the synthesis of N-(4-benzoylphenyl)acrylamide and its use as a comonomer in the creation of photocrosslinkable copolymers for hydrogel surface coatings. google.com These hydrogels can be applied to substrates and then crosslinked in situ using UV light, a process driven by the benzophenone group. google.com This technology has applications in the development of probes for mass spectroscopic analysis. google.com
While direct studies on this compound for these exact applications are not as prevalent, the research on its acrylamide (B121943) and methacrylamide analogues strongly supports its potential as a valuable component in the development of novel polymers and modified materials. The benzamide (B126) linkage in this compound could offer different solubility, thermal stability, and hydrogen-bonding characteristics compared to its acrylate (B77674) counterparts, potentially leading to polymers with distinct and desirable properties.
| Related Compound | Application in Polymer Chemistry | Key Finding | Reference |
| N-(4-benzoylphenyl)acrylamide | Unsaturated reactive photoinitiator | Can be incorporated into polymers for photocuring applications. | google.com |
| Poly-N-(4-benzoylphenyl)methacrylamide | Photoreactive nanoparticles | Nanoparticles can be covalently bonded to polymer surfaces via UV irradiation. | researchgate.net |
| N-(4-benzoylphenyl)acrylamide | Copolymer for hydrogel coatings | Used to create photocrosslinkable hydrogels for biomedical applications. | google.com |
Investigation as Ligands in Metal-Catalyzed Reactions
The nitrogen and oxygen atoms in the amide and ketone groups of this compound present potential coordination sites for metal ions. This has led to investigations into its use, and that of structurally similar compounds, as ligands in metal-catalyzed organic transformations. The electronic and steric properties of such ligands can significantly influence the activity and selectivity of the metal catalyst.
The synthesis of metal complexes using benzamide-type ligands is a well-established area of research. These ligands can coordinate to a variety of transition metals, forming stable complexes with diverse geometries. While specific literature on the synthesis of N-(4-benzoylphenyl)benzamido metal complexes is limited, studies on closely related isomers provide valuable insights into the potential synthetic routes and resulting structures.
A key example is the synthesis of an N-(2-benzoylphenyl)benzamido nickel(II) complex. acs.org In this work, the potassium salt of N-(2-benzoylphenyl)benzamide was reacted with a nickel(II) precursor, Ni(η³-CH₂C₆H₅)Cl(PMe₃), to yield the corresponding nickel(II) complex, N-(2-benzoylphenyl)benzamido-κ²N,O(trimethylphosphine)Ni(II). acs.org This synthesis demonstrates the ability of the benzamido ligand to coordinate to the metal center in a bidentate fashion through the amide nitrogen and the benzoyl oxygen.
Further reaction of this nickel complex with one or two equivalents of the Lewis acid B(C₆F₅)₃ resulted in the formation of zwitterionic complexes. acs.org The solid-state structures of these complexes were determined by X-ray diffraction, confirming the coordination of the ligand to the nickel center. acs.org It is plausible that this compound could form similar complexes, although the para-substitution pattern might lead to different coordination modes, potentially favoring the formation of polynuclear or polymeric complexes where the ligand bridges two metal centers.
General research into the coordination chemistry of benzamide derivatives with transition metals like cobalt(II), nickel(II), copper(II), and zinc(II) has shown the formation of various complexes where the ligand coordinates through the carbonyl oxygen and amide nitrogen. wisdomlib.org These studies often involve spectroscopic techniques such as FT-IR, UV-Vis, and NMR to characterize the resulting metal complexes and confirm the coordination mode of the ligand. wisdomlib.org
The metal complexes of benzamide-based ligands have been investigated as catalysts in a range of organic transformations. The electronic and steric environment provided by the ligand plays a crucial role in determining the catalytic performance.
The aforementioned N-(2-benzoylphenyl)benzamido nickel(II) complexes were evaluated for their reactivity in ethylene (B1197577) polymerization. acs.org It was found that the base-free zwitterionic complex, formed by the reaction with two equivalents of B(C₆F₅)₃, was moderately active for ethylene polymerization, producing low molecular weight, branched polyethylene. acs.org This indicates that benzamido-metal complexes can act as catalysts for important polymerization reactions. The catalytic activity is dependent on the specific structure of the complex, as the precursor complexes with a trimethylphosphine (B1194731) ligand were not effective for polymerization. acs.org
While this study focused on an ortho-substituted isomer, it provides a strong foundation for investigating the catalytic potential of N-(4-benzoylphenyl)benzamido metal complexes. The different geometry imposed by the para-substituted ligand could lead to different catalytic activities and selectivities.
Furthermore, the broader class of benzamide derivatives has been explored as ligands in other important catalytic reactions, such as Suzuki-Miyaura cross-coupling. researchgate.net In these reactions, palladium complexes bearing N-heterocyclic carbene (NHC) ligands have shown high activity for the coupling of amides with arylboronic acids to produce ketones. researchgate.net Although this compound itself was not the primary ligand in these studies, they establish the principle that the amide functionality can be part of a molecule that directs or participates in catalytic C-C bond formation. The presence of the benzoylphenyl moiety in this compound could offer additional electronic or steric tuning of the catalyst's properties.
| Related Ligand/Complex | Catalytic Application | Key Findings | Reference |
| N-(2-Benzoylphenyl)benzamido Nickel(II) Complex | Ethylene Polymerization | A base-free zwitterionic complex showed moderate activity, producing branched polyethylene. | acs.org |
| N-Acetyl/Benzyl Benzamides | Suzuki-Miyaura Cross-Coupling | NHC-palladacycle catalysts were effective for the synthesis of ketones from these amides. | researchgate.net |
Advanced Research Directions and Future Outlook for N 4 Benzoylphenyl Benzamide
Design and Synthesis of Novel Derivatives and Analogs of N-(4-benzoylphenyl)benzamide
The exploration of new chemical space centered around the this compound core is a primary focus of ongoing research. These efforts are largely concentrated on the synthesis of derivatives with modified electronic, steric, and physicochemical properties to enhance their utility in various scientific and technological domains.
Systematic structural modification represents a rational approach to fine-tuning the properties of this compound. By methodically altering specific parts of the molecule, researchers can establish clear structure-activity relationships (SAR). This is particularly evident in the development of pharmacologically active agents. For instance, the synthesis of a series of N-(4-benzoylphenyl)-2-furamides has been undertaken to explore their potential as antihyperlipidemic agents. bldpharm.comresearchgate.net In such studies, variations in the substituent on the furan (B31954) ring or the benzoylphenyl moiety can lead to significant differences in biological activity.
Another area of interest is the modification of the benzamide (B126) scaffold for applications in oncology. Research into novel N-substituted (indole or indazole) benzamides has shown that while many derivatives exhibit moderate cytotoxicity, specific compounds can significantly inhibit the adhesion, migration, and invasion of cancer cells. nih.gov These findings underscore the importance of the N-substituent in dictating the biological effects of benzamide derivatives.
The following table summarizes examples of systematic structural modifications of benzamide derivatives and their targeted properties:
| Core Structure | Modification | Targeted Property/Application |
| This compound | Introduction of a furan-2-carboxamide moiety | Antihyperlipidemic activity bldpharm.comresearchgate.net |
| Benzamide | N-substitution with indole (B1671886) or indazole groups | Anti-migration agents for osteosarcoma nih.gov |
| N-(2-aminoethyl)benzamide | Introduction of halo- and nitro-substituents | Reversible inhibitors of monoamine oxidase-B nih.gov |
Beyond immediate applications, the synthesis of this compound derivatives with novel substitution patterns is of significant academic interest. These studies aim to understand the fundamental effects of substituents on molecular conformation, electronic structure, and intermolecular interactions. For example, the introduction of trifluoromethyl groups onto the pyridine (B92270) ring of related structures has been explored to modulate physicochemical and biological properties in agrochemicals. jst.go.jp
The synthesis of N-(acylphenyl)-2-methylprop-2-enamides, which are structurally related to this compound, has been shown to lead to photochemical cyclization products, highlighting how substitution can create precursors for complex heterocyclic systems. researchgate.net Furthermore, the use of N-(2-pyridyl)benzamide nickel complexes in olefin polymerization demonstrates how modifications to the benzamide scaffold can lead to new catalytic properties. acs.org These explorations, while not always directed at a specific end-use, expand the synthetic toolkit and deepen the understanding of the chemical reactivity of this class of compounds.
Integration of this compound into Multifunctional Hybrid Materials
A promising future direction for this compound is its incorporation into multifunctional hybrid materials, particularly polymers. The benzophenone (B1666685) moiety is a well-known photo-cross-linker, a feature that can be exploited to create novel photoreactive materials.
Research has demonstrated the design and preparation of photoreactive poly-N-(4-benzoylphenyl)methacrylamide-based nanoparticles. researchgate.net In this work, a derivative, N-4-benzoylphenyl methacrylamide (B166291), was synthesized and subsequently polymerized to form nanoparticles. These nanoparticles can be covalently attached to surfaces, such as parylene C polymer coatings, upon UV irradiation. This approach opens up possibilities for creating functionalized surfaces with tailored properties. For instance, such photoreactive nanoparticles could be used for surface decontamination or in the development of specialized coatings for optics and electronics. researchgate.net The potential for using benzamide derivatives in polymer chemistry is also noted in the context of developing new materials with specific properties. smolecule.com
Development of Advanced Computational Models for Predictive Design and Discovery
The use of advanced computational models is becoming increasingly integral to the design and discovery of new molecules, including derivatives of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations offer powerful tools for predicting the properties and biological activities of novel compounds before their synthesis, thereby saving time and resources. peerj.comresearchgate.net
For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds to establish structure-activity relationships for their inhibitory activity against Rho-associated kinase-1 (ROCK1). peerj.comresearchgate.net These models generate contour maps that highlight regions where steric and electrostatic modifications are likely to enhance activity, guiding the design of more potent inhibitors. peerj.com
Similarly, molecular docking simulations are used to predict the binding modes of benzamide derivatives within the active sites of target proteins. ekb.egnih.gov This information is crucial for understanding the mechanism of action and for designing new derivatives with improved binding affinity. In silico studies have also been employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel benzamide derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. jonuns.com
The following table outlines the application of various computational models to benzamide derivatives:
| Computational Technique | Application | Example from Benzamide-related Research |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity and guiding new designs. | Designing potent ROCK1 inhibitors based on N-ethyl-4-(pyridin-4-yl)benzamide. peerj.comresearchgate.net |
| Molecular Docking | Predicting binding modes and affinity to protein targets. | Identifying potential α-amylase inhibitors among novel benzimidazole (B57391) derivatives. nih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of ligand-protein complexes. | Assessing the stability of newly designed ROCK1 inhibitors in the binding pocket. peerj.com |
| In Silico ADMET Prediction | Predicting pharmacokinetic and toxicity properties. | Evaluating the drug-likeness of N-(4-fluorophenylcarbamothioyl) benzamide derivatives. jonuns.com |
Emerging Spectroscopic and Diffraction Techniques for Enhanced Characterization and Understanding
A thorough characterization of this compound and its derivatives is fundamental to understanding their structure and function. While standard spectroscopic techniques such as NMR, FT-IR, and mass spectrometry are routinely used, emerging and advanced methods offer deeper insights. farmaciajournal.comnih.govresearchgate.net
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net For instance, crystallographic studies on N-(2-benzoylphenyl)benzamide have revealed details about its crystal packing and the formation of 2D supramolecular architectures through hydrogen bonds.
Advanced diffraction techniques are now enabling the study of more complex systems. numberanalytics.com In-situ X-ray diffraction allows for the analysis of materials under controlled conditions of temperature and pressure, providing insights into phase transitions and reaction dynamics. numberanalytics.com For challenging samples, such as those that form very small crystals, techniques like nanocrystallography and serial crystallography are being developed. numberanalytics.com
In the realm of spectroscopy, while standard NMR and IR are invaluable for structural confirmation, more advanced applications are emerging. Solid-state NMR can be used to study polymorphism in crystalline samples. Time-resolved fluorescence or UV-vis spectroscopy can track dynamic processes such as photodegradation or aggregation in solution. Furthermore, tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation patterns of molecules, aiding in their structural elucidation. scielo.br
The following table highlights various characterization techniques and their specific applications for this compound and its analogs.
| Technique | Information Obtained | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, conformation, crystal packing, intermolecular interactions. researchgate.net | Elucidating hydrogen-bonding networks and π-π stacking that influence solid-state properties. |
| Powder X-ray Diffraction (XRD) | Crystal structure of powdered materials, phase identification. pdx.edu | Characterizing polycrystalline samples of derivatives. |
| Advanced In-situ XRD | Structural changes under varying temperature, pressure, or atmosphere. numberanalytics.com | Studying thermal stability and phase behavior of materials incorporating the compound. |
| Advanced Spectroscopies (e.g., Solid-State NMR, Time-Resolved Fluorescence) | Polymorphism, dynamic processes in solution. | Understanding solid-state diversity and behavior in different environments. |
| Tandem Mass Spectrometry (MS/MS) | Detailed fragmentation patterns for structural confirmation. scielo.br | Aiding in the identification of newly synthesized, complex derivatives. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-benzoylphenyl)benzamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves diazotization of aromatic amines with nitrous acid to form diazonium salts, followed by coupling reactions with naphthalene derivatives. Key steps include maintaining controlled pH (acidic conditions) and low temperatures (0–5°C) during diazotization. Post-reaction purification via crystallization ensures high purity. Industrial-scale synthesis employs large reactors with precise temperature control (25–40°C) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing This compound?
- Methodological Answer :
- IR and NMR : Confirm functional groups (e.g., benzamide C=O stretch at ~1650 cm⁻¹ in IR) and proton environments (aromatic signals in ¹H NMR).
- X-ray crystallography : Resolve molecular geometry using SHELX for refinement . Asymmetric unit analysis and ORTEP-3 software generate 3D structural visualizations .
- Elemental analysis (CHNS) : Validate molecular formula and purity .
Q. How can solubility limitations (0.6 µg/mL) of This compound be addressed in biological assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to enhance solubility while ensuring biocompatibility. For in vitro studies, pre-dissolve in DMSO and dilute with aqueous buffers. For in vivo models, employ emulsifiers (e.g., Tween-80) or lipid-based delivery systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, pH, and catalyst concentration (e.g., NaNO₂ in diazotization) to identify optimal parameters.
- Kinetic studies : Monitor reaction progress via HPLC to minimize side reactions.
- Scale-up adjustments : Increase stirring efficiency and control cooling rates to prevent thermal degradation .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- Multi-software validation : Cross-check SHELXL refinements with WinGX or Olex2 to address displacement parameter discrepancies.
- High-resolution data : Collect datasets at synchrotron facilities (≤0.8 Å resolution) to reduce noise.
- Twinned crystal analysis : Use SHELXD for deconvoluting overlapping reflections in twinned crystals .
Q. How to design in vivo studies evaluating the lipid-lowering effects of This compound derivatives?
- Methodological Answer :
- Animal models : Induce hyperlipidemia in rats using Triton WR-1339 (400 mg/kg, i.p.), then administer derivatives (10–50 mg/kg, oral) for 7 days.
- Endpoints : Measure serum triglycerides, LDL, and HDL via enzymatic assays. Compare results to positive controls (e.g., atorvastatin).
- Mechanistic assays : Perform RT-PCR to assess lipid metabolism genes (e.g., PPAR-α, SREBP-1c) .
Q. What computational approaches predict the nonlinear optical (NLO) properties or biological activity of This compound derivatives?
- Methodological Answer :
- DFT calculations : Use Gaussian03 to compute vibrational frequencies, hyperpolarizability (β), and HOMO-LUMO gaps for NLO potential .
- Molecular docking : Screen derivatives against targets (e.g., PARP-1) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups) on bioactivity using partial least squares regression .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between This compound derivatives with minor structural variations?
- Methodological Answer :
- SAR studies : Compare derivatives with substituents at the benzoyl or phenyl groups. For example, electron-donating groups (e.g., -OCH₃) may enhance lipid-lowering effects by improving target binding .
- Crystallographic correlation : Overlay active/inactive derivative structures to identify critical bond angles or steric clashes affecting activity .
Q. Why do computational predictions of vibrational spectra sometimes deviate from experimental IR/Raman data?
- Methodological Answer :
- Basis set limitations : Use higher-level basis sets (e.g., 6-311++G**) to improve accuracy.
- Solvent effects : Include polarizable continuum models (PCM) in calculations to mimic experimental conditions.
- Anharmonic corrections : Apply scaling factors (0.96–0.98) to calculated frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
